Enhanced Planarity and Rigidity of 2,2′-Bifuran Core vs. Bithiophene and Biselenophene: Torsional Potential Benchmarking
The 2,2′-bifuran core exhibits a distinct torsional energy profile compared to its thiophene and selenophene analogs. High-level ab initio focal point analyses reveal that the barrier to planarity (anti to syn rotation) for bifuran is lower than for bithiophene, resulting in a more planar equilibrium geometry in the condensed phase. This enhanced planarity directly translates to improved π-conjugation and charge transport properties in organic electronic materials [1].
| Evidence Dimension | Torsional barrier to planarity (anti to syn rotation) |
|---|---|
| Target Compound Data | Barrier height for 2,2′-bifuran is ~1.5–2.0 kcal/mol (estimated from focal point analysis potential energy surface) |
| Comparator Or Baseline | 2,2′-Bithiophene barrier height ~3.5–4.0 kcal/mol |
| Quantified Difference | Bifuran exhibits ~50% lower barrier to planarity, favoring more planar backbone conformations |
| Conditions | Gas-phase ab initio focal point analysis (CCSD(T)/CBS level of theory) |
Why This Matters
This quantitative torsional difference enables researchers to select bifuran-based monomers over thiophene analogs when enhanced backbone planarity and conjugation are required for organic electronic applications, without the synthetic complexity of fully fused aromatic systems.
- [1] Bloom, J. W. G.; Wheeler, S. E. Benchmark Torsional Potentials of Building Blocks for Conjugated Materials: Bifuran, Bithiophene, and Biselenophene. J. Chem. Theory Comput. 2014, 10 (9), 3647–3655. View Source
